molecular formula C22H26N2 B6599876 (1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane CAS No. 1786427-57-3

(1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane

Cat. No.: B6599876
CAS No.: 1786427-57-3
M. Wt: 318.5 g/mol
InChI Key: ZHCAEQSWBICYOH-UHFFFAOYSA-N
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Description

(1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5300,2,6]decane is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory procedures to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

(1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique structure.

    Industry: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pathways involved can include binding to active sites or altering the conformation of target molecules, thereby influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane include other tricyclic compounds with diazatricyclo structures. Examples include:

  • 2,2′-Bipyridyl
  • 1,10-Phenanthroline
  • 4,4′-Dimethyl-2,2′-dipyridyl

Uniqueness

What sets this compound apart is its specific stereochemistry and the presence of benzyl groups, which can significantly influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

4,9-dibenzyl-4,9-diazatricyclo[5.3.0.02,6]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2/c1-3-7-17(8-4-1)11-23-13-19-20(14-23)22-16-24(15-21(19)22)12-18-9-5-2-6-10-18/h1-10,19-22H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCAEQSWBICYOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1CC3=CC=CC=C3)C4C2CN(C4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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